Home > Products > Screening Compounds P106905 > 2-(3-methylphenyl)-5-{[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]methyl}pyrimidine
2-(3-methylphenyl)-5-{[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]methyl}pyrimidine -

2-(3-methylphenyl)-5-{[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]methyl}pyrimidine

Catalog Number: EVT-4049521
CAS Number:
Molecular Formula: C22H29N5O
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

AZD5305

Compound Description: AZD5305 is a potent and selective poly-ADP-ribose-polymerase 1 (PARP1) inhibitor and PARP1-DNA trapper. [] It exhibits excellent in vivo efficacy in a BRCA mutant HBCx-17 PDX model. AZD5305 shows high selectivity for PARP1 over other PARP family members and possesses favorable secondary pharmacology, physicochemical properties, and excellent pharmacokinetics in preclinical species. []

Relevance: While AZD5305 doesn't share direct structural similarity with the target compound, its focus on PARP inhibition makes it relevant. Both PARP inhibitors and compounds containing piperazine moieties, like the target compound, have been investigated for their potential in cancer therapy. [] This suggests a potential overlap in their mechanisms of action or targeted pathways.

4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate (5)

Compound Description: This compound (5) is an organic salt synthesized via a retro-Claisen reaction. [] Structural analysis reveals a layered crystal structure with π-stacking interactions between cations and anions. It exhibits potential as a carbonic anhydrase I inhibitor, demonstrating good binding affinities to the enzyme's active site. []

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

Compound Description: Compound 7x demonstrates potent in vitro and in vivo antitumor activity. [] It functions as a multikinase inhibitor, exhibiting strong inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases. [] This compound induces apoptosis in tumor cells at low nanomolar concentrations. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

Compound Description: HTL22562 acts as a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. [] Its structure, determined through X-ray crystallography, reveals key interactions with the CGRP receptor. HTL22562 is characterized by high potency, selectivity, metabolic stability, solubility, and favorable pharmacokinetic properties, making it a suitable candidate for various administration routes. []

((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)

Compound Description: PF-00734200 is a dipeptidyl peptidase IV (DPP-IV) inhibitor. [, ] This compound progressed to Phase 3 clinical trials for treating type 2 diabetes. It exhibits favorable pharmacokinetic properties, including rapid absorption and distribution into tissues. Its primary metabolic pathway involves hydroxylation at the 5' position of the pyrimidine ring. [, ]

Properties

Product Name

2-(3-methylphenyl)-5-{[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]methyl}pyrimidine

IUPAC Name

2-[4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone

Molecular Formula

C22H29N5O

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C22H29N5O/c1-18-5-4-6-20(13-18)22-23-14-19(15-24-22)16-25-9-11-26(12-10-25)17-21(28)27-7-2-3-8-27/h4-6,13-15H,2-3,7-12,16-17H2,1H3

InChI Key

JJUAWASVJJONRT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NC=C(C=N2)CN3CCN(CC3)CC(=O)N4CCCC4

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(C=N2)CN3CCN(CC3)CC(=O)N4CCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.